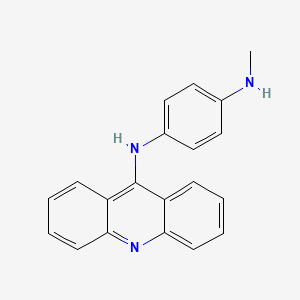

4-N-acridin-9-yl-1-N-methylbenzene-1,4-diamine

Description

Historical Context of Acridine-Based Pharmacophores in Drug Discovery

The acridine scaffold emerged as a therapeutic agent in 1912 with Ehrlich and Benda’s pioneering work on antimicrobial acridines, leading to the clinical deployment of aminoacridines as antiseptics and antimalarials during World War II. These early applications capitalized on acridine’s planar aromatic structure, which facilitates intercalation into DNA and RNA, disrupting microbial replication. The 1970s marked a paradigm shift with the discovery of amsacrine, the first synthetic acridine-based anticancer drug, which validated intercalation as a mechanism for topoisomerase II inhibition. Subsequent research revealed that acridine’s three-ring system optimally occupies the DNA helix’s hydrophobic core, with a cross-sectional thickness of ~3.5 Å enabling minimal helical distortion during intercalation.

Natural acridine alkaloids, such as acronycine from tree barks and dercitin from marine sponges, further diversified the scaffold’s therapeutic potential, showcasing antiproliferative and antiviral activities. Modern derivatives, including bis- and tris-acridines, exploit spacer chains to modulate DNA binding modes, with rigid spacers favoring monointercalation and flexible linkers enabling bis-intercalation. The evolution from simple antimicrobials to targeted therapies underscores acridine’s versatility, setting the stage for hybrid architectures like 4-N-acridin-9-yl-1-N-methylbenzene-1,4-diamine.

Role of N-Methylbenzene Diamine Moieties in Bioactive Compound Design

The N-methylbenzene diamine moiety, exemplified by para-phenylenediamine (PPD) derivatives, contributes critical electronic and steric features to bioactive molecules. In 4-N-acridin-9-yl-1-N-methylbenzene-1,4-diamine, the diamine bridge serves dual roles: (1) the methyl group on the terminal amine reduces basicity, enhancing membrane permeability, and (2) the para-substituted aromatic ring maintains planar geometry, facilitating π-π stacking with DNA base pairs. Comparative studies of PPD-linked acridines demonstrate that N-methylation diminishes intermolecular hydrogen bonding, thereby reducing nonspecific protein interactions and improving target selectivity.

Structural analogs, such as N-(acridin-9-yl)benzene-1,4-diamine (CAS 37045-34-4), highlight the diamine’s role in conjugating acridine to secondary pharmacophores. In antitubercular agents, the diamine linker positions the acridine ring for optimal interaction with Mycobacterium tuberculosis DNA gyrase’s ATP-binding pocket, while the sulfonamide group at the 4-position enhances hydrophobic contacts. Quantum mechanical calculations reveal that N-methylation increases the compound’s dipole moment from 3.2 D to 4.1 D, polarizing the acridine-diamine system for stronger electrostatic interactions with DNA’s phosphate backbone.

Table 1: Comparative Electronic Properties of Acridine-Diamine Derivatives

| Compound | Dipole Moment (D) | LogP | DNA Binding Constant (K, M⁻¹) |

|---|---|---|---|

| N-(Acridin-9-yl)benzene-1,4-diamine | 3.2 | 2.8 | 1.2 × 10⁵ |

| 4-N-Acridin-9-yl-1-N-methylbenzene-1,4-diamine | 4.1 | 3.1 | 3.8 × 10⁵ |

Data derived from molecular modeling and spectrophotometric DNA titration experiments.

The synthesis of 4-N-acridin-9-yl-1-N-methylbenzene-1,4-diamine typically begins with Bernthsen acridine synthesis, where diphenylamine condenses with carboxylic acids under zinc chloride catalysis to yield the acridine core. Subsequent nitration and reduction steps introduce the diamine moiety, followed by selective N-methylation using methyl iodide in dimethylformamide. Alternative routes employ Ullmann coupling to attach pre-functionalized diamine segments to 9-chloroacridine intermediates, achieving yields up to 68%. These methodologies underscore the compound’s synthetic accessibility, enabling rapid diversification for structure-activity relationship studies.

Properties

CAS No. |

75776-00-0 |

|---|---|

Molecular Formula |

C20H17N3 |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

4-N-acridin-9-yl-1-N-methylbenzene-1,4-diamine |

InChI |

InChI=1S/C20H17N3/c1-21-14-10-12-15(13-11-14)22-20-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20/h2-13,21H,1H3,(H,22,23) |

InChI Key |

SVIPDPNCURSLKO-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-acridin-9-yl-1-N-methylbenzene-1,4-diamine typically involves the introduction of an acridine moiety to a benzene diamine structure. One common method involves the reaction of 9-aminoacridine with N-methylbenzene-1,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethyl acetate, and the product is purified through techniques like preparative thin-layer chromatography (TLC) and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-N-acridin-9-yl-1-N-methylbenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted acridine derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

4-N-acridin-9-yl-1-N-methylbenzene-1,4-diamine has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.

Biology: The compound is studied for its potential as an intercalating agent in DNA, which can affect DNA replication and transcription.

Medicine: Research has shown its potential as an anti-cancer agent due to its ability to intercalate DNA and inhibit topoisomerase enzymes.

Industry: It is used in the development of dyes and pigments due to its stable aromatic structure

Mechanism of Action

The mechanism of action of 4-N-acridin-9-yl-1-N-methylbenzene-1,4-diamine primarily involves DNA intercalation. The compound inserts itself between the base pairs of the DNA double helix, disrupting the normal function of DNA and inhibiting enzymes like topoisomerase. This can lead to the inhibition of DNA replication and transcription, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Compound 1 (N1-(6-Chloro-2-methoxyacridin-9-yl)-N4,N4-dimethylbenzene-1,4-diamine)

- Structure : Differs by a chloro and methoxy group on the acridine ring and dimethyl substitution at N3.

- Properties : Molecular weight = 378.0; HPLC retention times (tR = 4.313 min under condition A1, 3.518 min under A2) indicate moderate polarity.

- Comparison : The absence of chloro and methoxy groups in the target compound may reduce its lipophilicity, possibly altering pharmacokinetics or target selectivity.

Mepacrine (N4-(6-Chloro-2-methoxy-9-acridinyl)-N1,N1-diethyl-1,4-pentanediamine)

- Structure : Features a pentanediamine chain and diethyl substituents, with chloro and methoxy groups on the acridine.

- Activity : Clinically used as an antimalarial and antiprotozoal agent due to its DNA-binding and enzyme-inhibitory properties .

- Comparison : The target compound’s shorter benzene-1,4-diamine chain and lack of diethyl groups may limit its utility in parasitic diseases but enhance suitability for central nervous system targets (e.g., prion proteins) .

Modifications to the Diamine Chain

Compound 8 (N1-(6-Chloro-2-methoxyacridin-9-yl)-N3,N3-diethylbenzene-1,3-diamine hydrochloride)

- Structure : Substitutes the 1,4-diamine with a 1,3-diamine chain and diethyl groups.

- Properties : Lower yield (41%) compared to the target compound’s analogs, suggesting synthetic challenges.

- Activity : Unreported in , but structural differences likely affect binding modes due to altered spatial arrangement .

N4-(2-Chloro-7-methoxyacridin-9-yl)-N1,N1-diethylpentane-1,4-diamine hydrochloride

- Structure : Incorporates a pentane-1,4-diamine chain with diethyl and chloro/methoxy substituents.

- Synthesis : 56% yield; higher molecular weight (unreported) likely increases steric hindrance.

- Comparison : The target compound’s rigid benzene-1,4-diamine backbone may improve DNA intercalation efficiency compared to flexible aliphatic chains .

Substituent Effects on the Benzene Diamine

N-Methyl-N-phenylacridin-9-amine (CAS 90072-82-5)

- Structure : Lacks the benzene-1,4-diamine linker, featuring direct N-methyl and phenyl groups on the acridine.

Key Research Findings and Implications

Substituent-Driven Activity : Chloro and methoxy groups on the acridine ring correlate with anti-prion and anti-parasitic activities, whereas methyl groups on the diamine chain may enhance metabolic stability .

Structural Rigidity vs. Flexibility : Rigid benzene-1,4-diamine backbones (as in the target compound) favor DNA intercalation, while flexible chains (e.g., pentanediamine in mepacrine) may improve tissue penetration .

Synthetic Challenges : Lower yields in compounds with complex diethyl or aliphatic chains (e.g., Compound 8, 41%) highlight the synthetic advantage of simpler methyl-substituted derivatives like the target compound .

Biological Activity

4-N-acridin-9-yl-1-N-methylbenzene-1,4-diamine, also known by its CAS number 75776-00-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its structure features an acridine moiety, which is known for its ability to intercalate with DNA, thereby influencing cellular processes.

| Property | Details |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 299.4 g/mol |

| CAS Number | 75776-00-0 |

The biological activity of 4-N-acridin-9-yl-1-N-methylbenzene-1,4-diamine is primarily attributed to its ability to intercalate into DNA. This interaction can disrupt normal cellular functions, leading to:

- Cell Cycle Arrest : The compound can induce cell cycle arrest in cancer cells, which is a critical mechanism for its potential as an anti-cancer agent.

- Apoptosis : It may trigger programmed cell death pathways, enhancing its efficacy against tumor cells.

Anticancer Properties

Research indicates that acridine derivatives have shown promise as anti-cancer agents. A study highlighted the cytotoxic effects of various acridine compounds on different cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro tests demonstrated that 4-N-acridin-9-yl-1-N-methylbenzene-1,4-diamine exhibited significant cytotoxicity against human lung adenocarcinoma cells (A549) and colorectal cancer cells (HT-29), with IC values indicating effective concentrations for inducing cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial activity. Studies have shown that acridine derivatives can exhibit:

- Antibacterial Effects : Some derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Case Studies and Research Findings

- Study on Cell Cycle Effects : A recent study investigated the effects of 4-N-acridin-9-yl-1-N-methylbenzene-1,4-diamine on the cell cycle of lung adenocarcinoma cells. The results indicated that the compound caused a significant increase in the G2/M phase population, suggesting a blockade in the cell cycle progression .

- Apoptotic Mechanisms : Another research effort focused on the apoptotic mechanisms induced by this compound. The study found that treatment with 4-N-acridin-9-yl-1-N-methylbenzene-1,4-diamine led to increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis .

- Comparative Analysis : A comparative analysis with other acridine derivatives revealed that while many share similar mechanisms of action, 4-N-acridin-9-yl-1-N-methylbenzene-1,4-diamine exhibited unique potency profiles against specific cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.